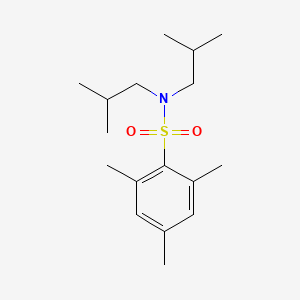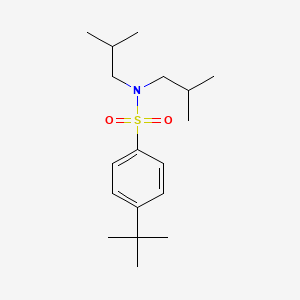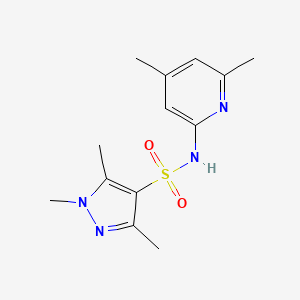
4-bromo-N-(2-phenylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(2-phenylphenyl)benzenesulfonamide, also known as BPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPPB is a sulfonamide derivative that has a bromine atom attached to the benzene ring. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Scientific Research Applications
4-bromo-N-(2-phenylphenyl)benzenesulfonamide has been found to have potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 4-bromo-N-(2-phenylphenyl)benzenesulfonamide has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In organic synthesis, 4-bromo-N-(2-phenylphenyl)benzenesulfonamide has been used as a building block for the synthesis of more complex molecules. In material science, 4-bromo-N-(2-phenylphenyl)benzenesulfonamide has been studied for its potential use in the fabrication of organic electronic devices.
Mechanism of Action
4-bromo-N-(2-phenylphenyl)benzenesulfonamide has been found to inhibit the activity of carbonic anhydrase enzymes, which are involved in various physiological processes, including acid-base balance, respiration, and bone resorption. 4-bromo-N-(2-phenylphenyl)benzenesulfonamide binds to the active site of carbonic anhydrase enzymes, preventing the binding of substrates and ultimately inhibiting their activity. This mechanism of action has been studied extensively, and 4-bromo-N-(2-phenylphenyl)benzenesulfonamide has been found to be a potent inhibitor of carbonic anhydrase enzymes.
Biochemical and physiological effects:
4-bromo-N-(2-phenylphenyl)benzenesulfonamide has been found to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the reduction of tumor growth, and the prevention of bone resorption. 4-bromo-N-(2-phenylphenyl)benzenesulfonamide has also been found to have anti-inflammatory properties, reducing the production of inflammatory cytokines in cells. Additionally, 4-bromo-N-(2-phenylphenyl)benzenesulfonamide has been found to have neuroprotective effects, protecting neurons from oxidative stress and preventing the death of neurons.
Advantages and Limitations for Lab Experiments
4-bromo-N-(2-phenylphenyl)benzenesulfonamide has several advantages for lab experiments, including its high potency as a carbonic anhydrase inhibitor, its ability to inhibit the growth of cancer cells, and its neuroprotective effects. However, 4-bromo-N-(2-phenylphenyl)benzenesulfonamide also has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments. Additionally, 4-bromo-N-(2-phenylphenyl)benzenesulfonamide has been found to have some toxicity in certain cell types, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of 4-bromo-N-(2-phenylphenyl)benzenesulfonamide, including the development of more efficient synthesis methods, the study of its potential as a drug candidate for the treatment of various diseases, and the investigation of its potential as a material for organic electronic devices. Additionally, further studies are needed to fully understand the mechanism of action of 4-bromo-N-(2-phenylphenyl)benzenesulfonamide and its physiological effects.
Synthesis Methods
4-bromo-N-(2-phenylphenyl)benzenesulfonamide can be synthesized using various methods, including the reaction of 4-bromoaniline with 2-phenylbenzenesulfonyl chloride in the presence of a base. The reaction yields 4-bromo-N-(2-phenylphenyl)benzenesulfonamide as a white solid that can be purified using recrystallization. Other methods of synthesis include the reaction of 4-bromoaniline with 2-phenylbenzenesulfonamide in the presence of a catalyst.
properties
IUPAC Name |
4-bromo-N-(2-phenylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2S/c19-15-10-12-16(13-11-15)23(21,22)20-18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFOPPXPRNCJRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-phenylphenyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7459624.png)
![4-propyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7459632.png)

![5-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B7459647.png)
![1-(2-ethylpyrazol-3-yl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]ethanamine](/img/structure/B7459677.png)
![4-[(3,5-dibromo-2-hydroxybenzyl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B7459680.png)
![ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[(4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B7459692.png)

